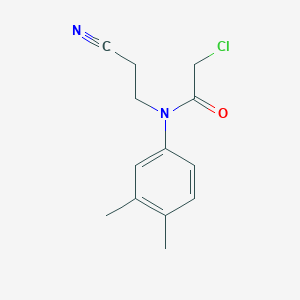

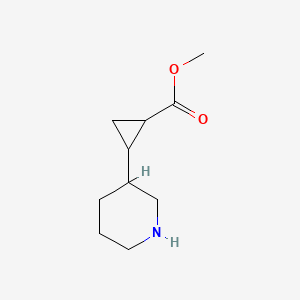

![molecular formula C20H18ClN3O4 B2523532 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide CAS No. 903284-31-1](/img/structure/B2523532.png)

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been the subject of numerous studies. In

Applications De Recherche Scientifique

Quantum Chemical Calculations and Corrosion Inhibition

Research has applied quantum chemical calculations to quinoxalines, which are structurally related to quinolines, to determine their efficiency as corrosion inhibitors for metals such as copper in acidic media. These studies reveal how molecular structure affects inhibition efficiency, suggesting potential applications in material science and engineering for related compounds like 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide (Zarrouk et al., 2014).

Reductive Chemistry in Drug Development

Another significant area of research involves the reductive chemistry of nitrobenzamide derivatives, particularly their selective toxicity for hypoxic cells, which is crucial in developing novel anticancer drugs. These studies explore how the reduction of nitro groups affects cytotoxicity and drug efficacy, indicating possible pharmacological applications for similar compounds (Palmer et al., 1995).

Synthesis of Novel Heterocyclic Compounds

Research on the synthesis of quinoline and quinoxaline derivatives, including reactions involving chloro- and nitro- groups, has been pivotal in discovering new fluorescent materials, pharmaceuticals, and dyes. These synthetic strategies and the resulting heterocyclic compounds have wide-ranging applications in material science, medicinal chemistry, and organic synthesis, offering potential routes for the synthesis and application of 2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide derivatives (Stadlbauer et al., 2006).

Crystal Engineering and Material Science

Studies on the structural aspects of similar compounds, focusing on hydrogen bonds and halogen bonds, have implications for crystal engineering and the design of novel materials with specific physical properties. These insights can be applied to design and synthesize new compounds with desired structural and electronic characteristics for applications in nanotechnology, material science, and pharmaceutical formulation (Saha et al., 2005).

Propriétés

IUPAC Name |

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-11-3-4-12(2)18-15(11)9-13(19(25)23-18)7-8-22-20(26)16-10-14(24(27)28)5-6-17(16)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSPNIUJEFKSMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2523453.png)

![3-Bromo-4-[1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2523456.png)

![1-[(2,5-Dibromophenyl)methyl]indole-2-carboxylic acid](/img/structure/B2523457.png)

![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2523460.png)

![1-(4-chlorophenyl)-N-(2-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2523461.png)

![[5-(4-Fluorophenyl)-14-methyl-7-propan-2-ylsulfanyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2523464.png)

![({[Cyclohexyl(4-methylbenzyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2523472.png)